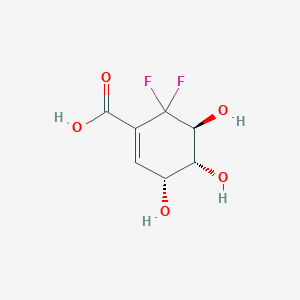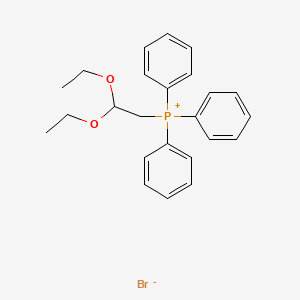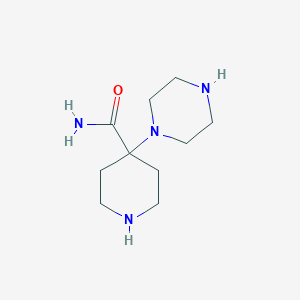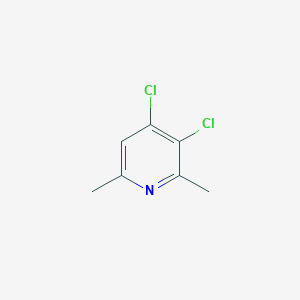
(3R,4R,5S)-6,6-Difluoro-3,4,5-trihydroxycyclohex-1-enecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,4R,5S)-6,6-Difluoro-3,4,5-trihydroxycyclohex-1-enecarboxylic acid is a unique organic compound characterized by its cyclohexene ring structure with multiple hydroxyl groups and fluorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R,5S)-6,6-Difluoro-3,4,5-trihydroxycyclohex-1-enecarboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the use of L-serine as a starting material, which undergoes a series of reactions including ring-closing metathesis and diastereoselective Grignard reactions . These reactions are carried out under controlled conditions to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for maximizing yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(3R,4R,5S)-6,6-Difluoro-3,4,5-trihydroxycyclohex-1-enecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: Fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield diketones or carboxylic acids, while reduction can produce various alcohol derivatives.
Aplicaciones Científicas De Investigación
(3R,4R,5S)-6,6-Difluoro-3,4,5-trihydroxycyclohex-1-enecarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets and modulate biochemical pathways.
Mecanismo De Acción
The mechanism of action of (3R,4R,5S)-6,6-Difluoro-3,4,5-trihydroxycyclohex-1-enecarboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The presence of fluorine atoms enhances its binding affinity and stability, making it a potent modulator of biological processes .
Propiedades
Número CAS |
701211-73-6 |
|---|---|
Fórmula molecular |
C7H8F2O5 |
Peso molecular |
210.13 g/mol |
Nombre IUPAC |
(3R,4R,5S)-6,6-difluoro-3,4,5-trihydroxycyclohexene-1-carboxylic acid |
InChI |
InChI=1S/C7H8F2O5/c8-7(9)2(6(13)14)1-3(10)4(11)5(7)12/h1,3-5,10-12H,(H,13,14)/t3-,4-,5+/m1/s1 |
Clave InChI |
CJULRCFOBOYJAM-WDCZJNDASA-N |
SMILES isomérico |
C1=C(C([C@H]([C@@H]([C@@H]1O)O)O)(F)F)C(=O)O |
SMILES canónico |
C1=C(C(C(C(C1O)O)O)(F)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Oxa-7-azabicyclo[3.1.1]heptane](/img/structure/B13151670.png)
![4-Chloro-6-methylthiazolo[4,5-c]pyridine](/img/structure/B13151678.png)
![1-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]-2-chloroethanone](/img/structure/B13151684.png)

![2-Methyl-5-[(E)-2-nitroethenyl]thiophene](/img/structure/B13151695.png)





![4-(4-Chlorobenzyl)-7-(thiophen-3-ylmethyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13151731.png)
![4-(Ethylsulfonyl)-2'-fluoro-5'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B13151740.png)

